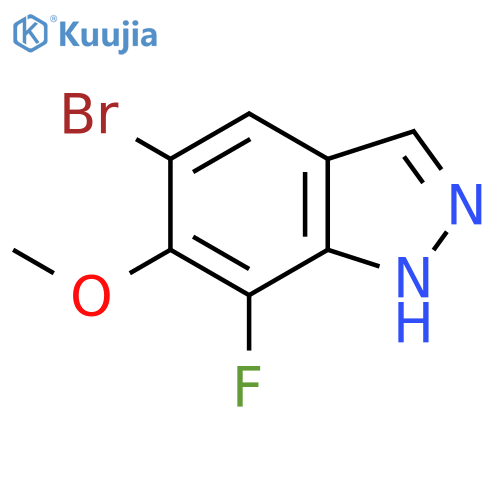Cas no 2404734-16-1 (5-Bromo-7-fluoro-6-methoxy-1H-indazole)

2404734-16-1 structure
商品名:5-Bromo-7-fluoro-6-methoxy-1H-indazole
CAS番号:2404734-16-1
MF:C8H6BrFN2O
メガワット:245.048444271088
MDL:MFCD32632224
CID:5075279
5-Bromo-7-fluoro-6-methoxy-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-7-fluoro-6-methoxy-1H-indazole
-
- MDL: MFCD32632224
- インチ: 1S/C8H6BrFN2O/c1-13-8-5(9)2-4-3-11-12-7(4)6(8)10/h2-3H,1H3,(H,11,12)
- InChIKey: TZKQJWKVMIZNML-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC2C=NNC=2C(=C1OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 195
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.9
5-Bromo-7-fluoro-6-methoxy-1H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR021QHR-100mg |
5-Bromo-7-fluoro-6-methoxy-1H-indazole |
2404734-16-1 | 95% | 100mg |
$945.00 | 2025-02-13 | |
| Ambeed | A1707131-100mg |
5-Bromo-7-fluoro-6-methoxy-1H-indazole |
2404734-16-1 | 98% | 100mg |
$862.0 | 2024-07-28 | |
| abcr | AB560395-500mg |
5-Bromo-7-fluoro-6-methoxy-1H-indazole; . |
2404734-16-1 | 500mg |
€1160.50 | 2025-02-14 | ||
| abcr | AB560395-250 mg |
5-Bromo-7-fluoro-6-methoxy-1H-indazole; . |
2404734-16-1 | 250MG |
€778.20 | 2023-07-11 | ||
| abcr | AB560395-1g |
5-Bromo-7-fluoro-6-methoxy-1H-indazole; . |
2404734-16-1 | 1g |
€1602.10 | 2025-02-14 | ||
| Aaron | AR021QHR-250mg |
5-Bromo-7-fluoro-6-methoxy-1H-indazole |
2404734-16-1 | 95% | 250mg |
$1222.00 | 2025-02-13 | |
| abcr | AB560395-250mg |
5-Bromo-7-fluoro-6-methoxy-1H-indazole; . |
2404734-16-1 | 250mg |
€827.50 | 2025-02-14 |
5-Bromo-7-fluoro-6-methoxy-1H-indazole 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
2404734-16-1 (5-Bromo-7-fluoro-6-methoxy-1H-indazole) 関連製品
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2404734-16-1)5-Bromo-7-fluoro-6-methoxy-1H-indazole

清らかである:99%
はかる:100mg
価格 ($):776.0